4-methylaniline;sulfuric acid
Overview
Description
4-Methylaniline, also known as p-toluidine, is an aromatic amine with the chemical formula C7H9N. It is a derivative of aniline, where a methyl group is substituted at the para position of the benzene ring. Sulfuric acid, with the chemical formula H2SO4, is a strong mineral acid widely used in various chemical processes. The combination of 4-methylaniline and sulfuric acid is significant in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylaniline can be synthesized through several methods, including:
Reduction of 4-nitrotoluene: This method involves the reduction of 4-nitrotoluene using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Amination of 4-chlorotoluene: This method involves the nucleophilic substitution of 4-chlorotoluene with ammonia or an amine source.
Industrial Production Methods
Industrial production of 4-methylaniline typically involves the reduction of 4-nitrotoluene using catalytic hydrogenation. The process is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methylaniline undergoes various chemical reactions, including:
Oxidation: 4-Methylaniline can be oxidized to form 4-methylbenzoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 4-methylaniline can yield 4-methylcyclohexylamine.
Substitution: Electrophilic substitution reactions such as nitration, sulfonation, and halogenation can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 4-Methylbenzoquinone
Reduction: 4-Methylcyclohexylamine
Substitution: 2-Bromo-4-methylaniline, 4-Methylbenzenesulfonic acid
Scientific Research Applications
4-Methylaniline and its derivatives have various applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their use in drug development and as building blocks for active pharmaceutical ingredients.
Industry: Employed in the production of rubber chemicals, agrochemicals, and photographic chemicals.
Mechanism of Action
The mechanism of action of 4-methylaniline involves its interaction with various molecular targets and pathways. For example, in biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the context in which 4-methylaniline is used.
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound of 4-methylaniline, with a similar structure but without the methyl group.
2-Methylaniline: An isomer of 4-methylaniline with the methyl group at the ortho position.
3-Methylaniline: An isomer of 4-methylaniline with the methyl group at the meta position.
Uniqueness
4-Methylaniline is unique due to the presence of the methyl group at the para position, which influences its reactivity and properties. This structural difference can lead to variations in its chemical behavior and applications compared to its isomers and the parent compound aniline.
Properties
IUPAC Name |
4-methylaniline;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.H2O4S/c1-6-2-4-7(8)5-3-6;1-5(2,3)4/h2-5H,8H2,1H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDHUQFIBCVYRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202312 | |
Record name | p-Toluidine sulphate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540-25-0 | |
Record name | Benzenamine, 4-methyl-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluidine sulphate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Toluidine sulphate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-toluidine sulphate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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